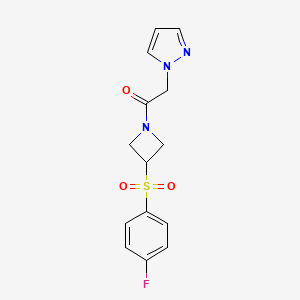
1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone, also known as PF-06282999, is a small molecule inhibitor that has been developed for the treatment of various diseases. It has been shown to have potential therapeutic benefits in the treatment of cancer, inflammation, and autoimmune disorders.
作用机制
1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a small molecule inhibitor that targets a specific enzyme called Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and function of B-cells. By inhibiting BTK, this compound disrupts the B-cell receptor signaling pathway, which leads to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In a study published in the Journal of Medicinal Chemistry, this compound was shown to inhibit BTK activity in vitro and in vivo. Additionally, this compound has been shown to inhibit the proliferation and survival of B-cells in vitro and in vivo. Furthermore, this compound has been shown to have anti-inflammatory effects in various animal models of inflammation.
实验室实验的优点和局限性
One of the advantages of 1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is its specificity for BTK. By targeting a specific enzyme, this compound has the potential to minimize off-target effects and reduce toxicity. Additionally, this compound has been shown to have good pharmacokinetic properties, which makes it a promising candidate for further development. However, one of the limitations of this compound is its relatively low potency compared to other BTK inhibitors. Furthermore, the long-term safety and efficacy of this compound have not been fully evaluated.
未来方向
There are several future directions for the development of 1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone. One direction is to optimize the synthesis method to improve the potency and pharmacokinetic properties of the compound. Another direction is to evaluate the long-term safety and efficacy of this compound in preclinical and clinical studies. Furthermore, this compound could be evaluated in combination with other therapies to enhance its therapeutic benefits. Finally, this compound could be investigated for its potential use in the treatment of other diseases such as multiple sclerosis and systemic lupus erythematosus.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has potential therapeutic benefits in the treatment of cancer, inflammation, and autoimmune disorders. Its specificity for BTK and good pharmacokinetic properties make it a promising candidate for further development. However, its relatively low potency and unknown long-term safety and efficacy are limitations that need to be addressed. Further research is needed to optimize the synthesis method, evaluate the long-term safety and efficacy, and investigate its potential use in combination with other therapies and in the treatment of other diseases.
合成方法
The synthesis method for 1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone involves several steps. The first step involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-aminomethylazetidine dihydrochloride to form 3-((4-fluorophenyl)sulfonyl)azetidine. The second step involves the reaction of 3-((4-fluorophenyl)sulfonyl)azetidine with 1H-pyrazole-1-carboxylic acid to form this compound.
科学研究应用
1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone has been extensively studied for its potential therapeutic benefits in the treatment of cancer, inflammation, and autoimmune disorders. In a study published in the Journal of Medicinal Chemistry, this compound was shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory effects in various animal models of inflammation. Furthermore, this compound has been investigated for its potential use in the treatment of autoimmune disorders such as rheumatoid arthritis.
属性
IUPAC Name |
1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3S/c15-11-2-4-12(5-3-11)22(20,21)13-8-17(9-13)14(19)10-18-7-1-6-16-18/h1-7,13H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTABFAUWAUUPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=CC=N2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

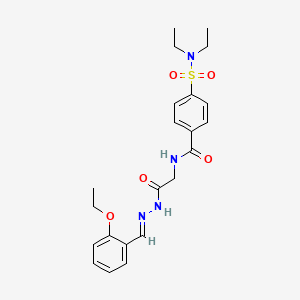
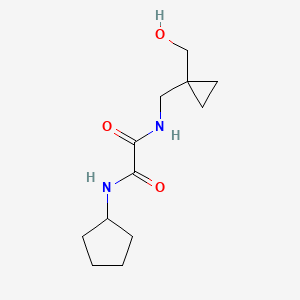



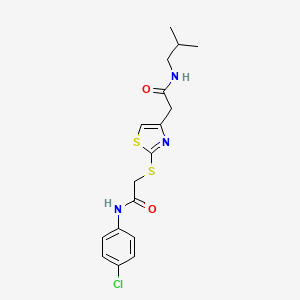


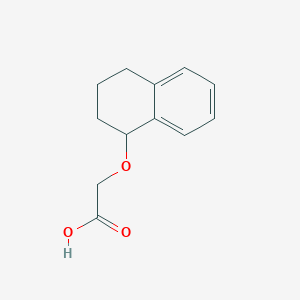

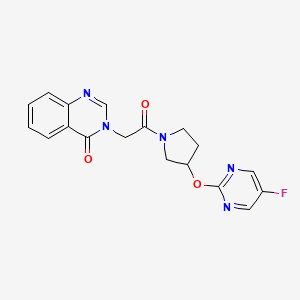
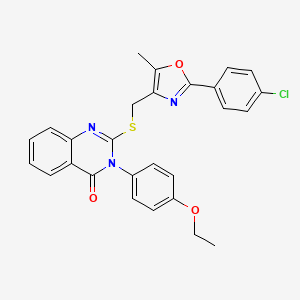
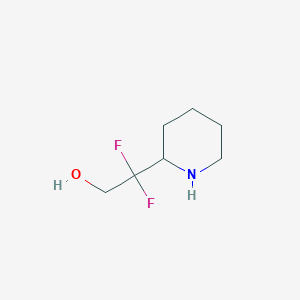
![2-[(2,4-difluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2856343.png)